

# A Comparative Spectroscopic Guide to 2-Iodo-5-methylpyridine and Its Analogs

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## Compound of Interest

Compound Name: **2-Iodo-5-methylpyridine**

Cat. No.: **B1339571**

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This guide provides a comprehensive spectroscopic analysis of **2-Iodo-5-methylpyridine**, offering a comparative overview with its chloro and bromo analogs, as well as the parent compound, 5-methylpyridine. This document is intended for researchers, scientists, and professionals in drug development, providing key data for the characterization and differentiation of these substituted pyridine compounds.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Iodo-5-methylpyridine** and its analogs. Due to the limited availability of experimental spectra for **2-Iodo-5-methylpyridine** in public databases, predicted data are included and are clearly marked as such. These predictions are based on established spectroscopic principles and computational models.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted for **2-Iodo-5-methylpyridine**)

Compound	Chemical Shift ( $\delta$ , ppm) - H3	Chemical Shift ( $\delta$ , ppm) - H4	Chemical Shift ( $\delta$ , ppm) - H6	Chemical Shift ( $\delta$ , ppm) - CH <sub>3</sub>
2-Iodo-5-methylpyridine (Predicted)	~7.5	~7.3	~8.2	~2.3
2-Chloro-5-methylpyridine <sup>[1]</sup>	7.13	7.45	8.18	2.27
2-Bromo-5-methylpyridine	Data not available	Data not available	Data not available	Data not available
5-Methylpyridine	Data not available	Data not available	Data not available	Data not available

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted for 2-Iodo-5-methylpyridine)

Compound	Chemical Shift ( $\delta$ , ppm) - C2	Chemical Shift ( $\delta$ , ppm) - C3	Chemical Shift ( $\delta$ , ppm) - C4	Chemical Shift ( $\delta$ , ppm) - C5	Chemical Shift ( $\delta$ , ppm) - C6	Chemical Shift ( $\delta$ , ppm) - CH <sub>3</sub>
2-Iodo-5-methylpyridine (Predicted)	~110	~140	~135	~130	~150	~17
2-Chloro-5-methylpyridine	Data not available					
2-Bromo-5-methylpyridine <sup>[2]</sup>	Data not available					
5-Methylpyridine	Data not available					

Table 3: Infrared (IR) Spectroscopy Data (Predicted for **2-Iodo-5-methylpyridine**)

Compound	Key Vibrational Frequencies (cm <sup>-1</sup> )
2-Iodo-5-methylpyridine (Predicted)	~3050 (C-H aromatic stretch), ~2950 (C-H aliphatic stretch), ~1580, ~1470 (C=C and C=N ring stretch), ~1020 (C-I stretch)
2-Chloro-5-methylpyridine	Data not available
2-Bromo-5-methylpyridine	Data not available
5-Methylpyridine	Data not available

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (M <sup>+</sup> ) m/z	Key Fragmentation Peaks (m/z)
2-Iodo-5-methylpyridine[3]	219	[M-I] <sup>+</sup> (92), [M-CH <sub>3</sub> ] <sup>+</sup> (204) (Predicted)
2-Chloro-5-methylpyridine[4]	127/129 (isotope pattern)	[M-Cl] <sup>+</sup> (92), [M-CH <sub>3</sub> ] <sup>+</sup> (112/114)
2-Bromo-5-methylpyridine[5]	171/173 (isotope pattern)	[M-Br] <sup>+</sup> (92), [M-CH <sub>3</sub> ] <sup>+</sup> (156/158)
5-Methylpyridine	93	[M-H] <sup>+</sup> (92), [M-CH <sub>3</sub> ] <sup>+</sup> (78)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of pyridine derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.
- $^1\text{H}$  NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance of  $^{13}\text{C}$ , a longer acquisition time with a greater number of scans is required.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent for Electrospray Ionization (ESI-MS).

- Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- Ionization: Electron Impact (EI) is a common ionization method for GC-MS, typically at 70 eV.
- Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (e.g., m/z 40-400) to detect the molecular ion and its fragments.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.

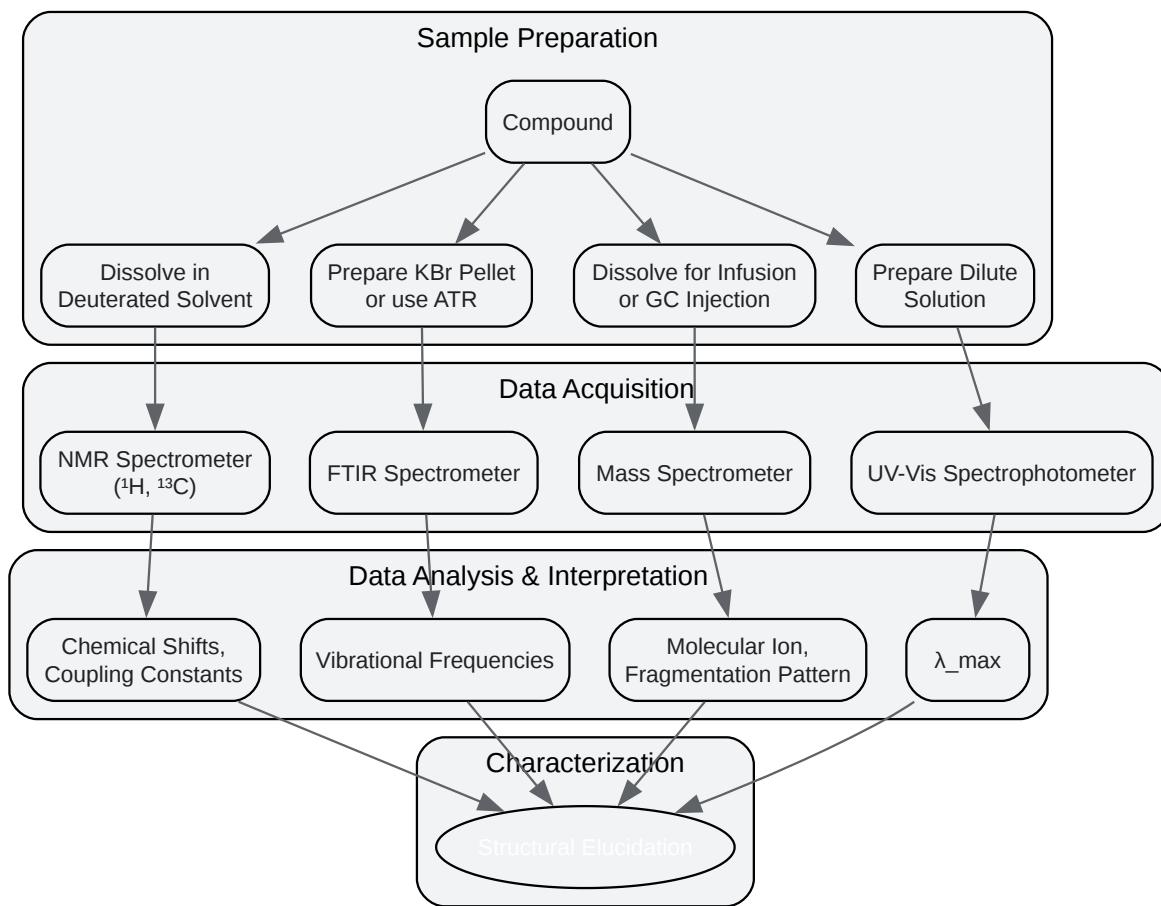
## UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 AU).
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition: The spectrophotometer is first blanked with the pure solvent in a cuvette. The sample cuvette is then placed in the light path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
- Data Analysis: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined from the spectrum.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Iodo-5-methylpyridine**.

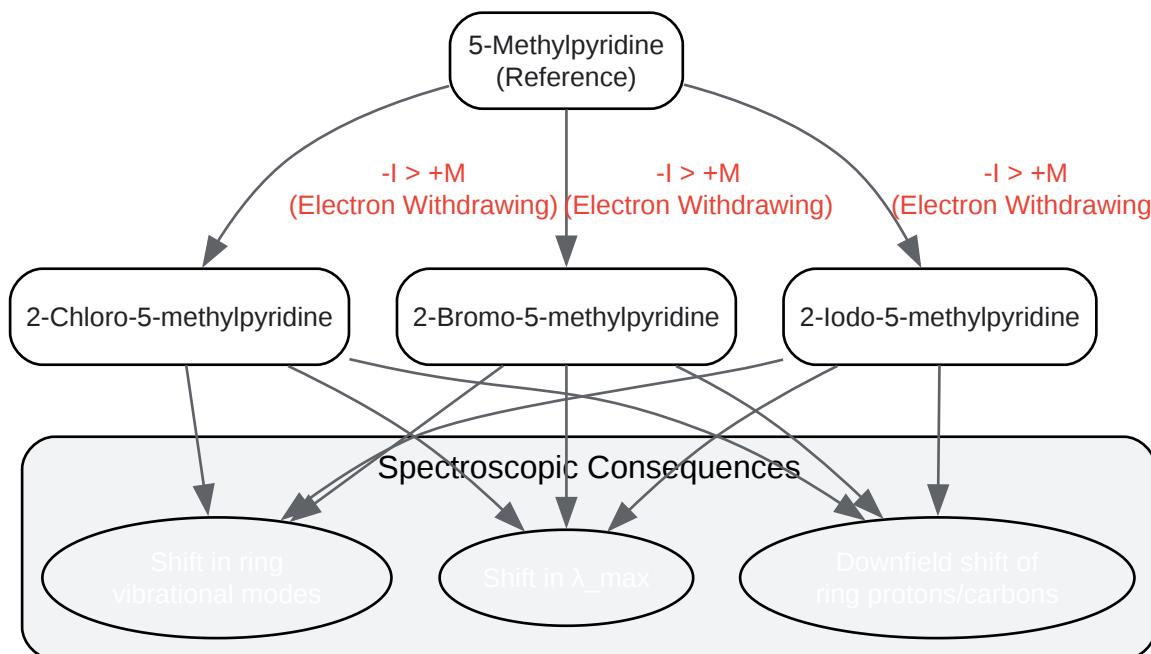


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A generalized workflow for spectroscopic analysis.

## Influence of Halogen Substitution on the Pyridine Ring

This diagram illustrates the relative electronic effects of different halogen substituents at the 2-position of the pyridine ring, which influences the spectroscopic properties of the molecule.



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